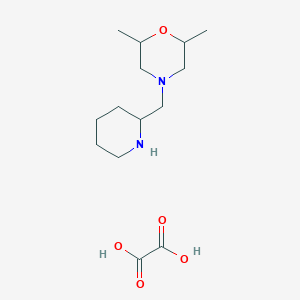

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

CAS No.:

Cat. No.: VC16523891

Molecular Formula: C14H26N2O5

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26N2O5 |

|---|---|

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | 2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid |

| Standard InChI | InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6) |

| Standard InChI Key | RHCQZRPMGRMQMA-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct components:

-

A morpholine ring (a six-membered heterocycle with oxygen and nitrogen atoms), which contributes to solubility and hydrogen-bonding capacity.

-

A piperidine subunit (a six-membered amine ring), known to enhance bioavailability and receptor-binding affinity.

-

Oxalic acid, a dicarboxylic acid that forms a salt with the morpholine-piperidine base, improving crystallinity and stability .

The stereochemistry of the molecule is complex, with the piperidine ring introducing chiral centers. Computational models suggest that the trans configuration of the piperidine-methyl group optimizes steric interactions with target receptors .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| logP | 1.12 (predicted) |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 87.7 Ų |

| Solubility | >10 mg/mL in DMSO |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with 2,6-dimethylmorpholine and piperidin-2-ylmethanol, which undergo nucleophilic substitution in the presence of a Lewis acid catalyst (e.g., BF-etherate) to form the morpholine-piperidine hybrid. Oxalic acid is then introduced via salt metathesis in ethanol, yielding the final product. Key steps include:

-

Ring-opening alkylation: The morpholine’s oxygen acts as a nucleophile, attacking the piperidine methanol’s electrophilic carbon.

-

Acid-base reaction: The tertiary amine of the hybrid compound reacts with oxalic acid in a 1:1 molar ratio, forming a stable salt.

Purification typically employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, achieving >98% purity.

Industrial-Scale Optimization

A patent describing a related morpholine-piperidine derivative (WO2019211868A1) highlights industrial methods using azeotropic distillation to remove water and solvent recycling to minimize waste . For example:

-

Tetrahydrofuran (THF) and dimethoxyethane (DME) are preferred solvents due to their low boiling points and compatibility with Grignard reagents.

-

Sodium hydrosulfite is used to reduce nitro intermediates, a step critical for avoiding metal catalysts that could contaminate the final product .

Pharmacological Profile

Receptor Binding and Selectivity

In vitro studies of structurally analogous compounds reveal high selectivity for histamine H receptors (HR), with values in the nanomolar range . For instance:

-

A piperidine-morpholine derivative demonstrated at HR, compared to at H, H, and H receptors .

-

Docking simulations indicate that the piperidine nitrogen forms a salt bridge with Glu in the HR binding pocket, while the morpholine oxygen hydrogen-bonds with Tyr .

Table 2: Receptor Affinity Data

| Receptor Subtype | (nM) | Selectivity Ratio (vs. HR) |

|---|---|---|

| HR | 11.38 | 1.0 |

| HR | >10,000 | >878 |

| HR | >10,000 | >878 |

Mechanistic Insights

The compound acts as a competitive antagonist at HR, inhibiting constitutive activity in HEK293T cells with a . This antagonism modulates neurotransmitter release, suggesting applications in:

-

Cognitive disorders: Enhancing acetylcholine and dopamine levels in the prefrontal cortex.

-

Sleep-wake regulation: Blocking HR auto-receptors to promote wakefulness.

Applications in Material Science

Polymer Modification

The morpholine ring’s oxygen and nitrogen atoms enable coordination with metal ions, making the compound a candidate for:

-

Ion-exchange resins: Functionalized polymers for heavy metal sequestration.

-

Photocatalysts: Titanium dioxide composites for organic dye degradation.

Crystal Engineering

Oxalic acid’s role in forming hydrogen-bonded networks facilitates the design of co-crystals with tunable melting points and solubility profiles. For example, co-crystals with caffeine exhibit enhanced dissolution rates in simulated gastric fluid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume